Carminomycin II
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Overview
Description
A very toxic anthracycline-type antineoplastic related to DAUNORUBICIN, obtained from Actinomadura carminata.
Scientific Research Applications
Carminomycin II in Oncological Research
Carminomycin II has been extensively researched in the context of oncology. It's an anthracycline derivative, a class known for its antitumor properties. Various studies have highlighted its efficacy against different cancer types. For instance, Carminomycin II was found to be active against soft tissue sarcoma, breast cancer, lymphosarcoma, neuroblastoma, Wilms' tumor, and Ewing's sarcoma, particularly in children. It has been studied in clinical settings using various administration regimens, including short-term, single, and long-term treatments. It was also noted for its lower cardiotoxicity compared to other anthracyclines like rubomycin and adriamycin (Gorbunova, 1992).
Pharmacological Properties
Research on Carminomycin II includes its pharmacological properties and effects. It was found to have different levels of acute toxicity when administered intravenously to various animals, with a noticeable effect on the bone marrow and peripheral blood indices. Importantly, it demonstrated lower cardiotoxicity than other similar components, making it a potentially safer option for clinical trials (Gol'dberg et al., 1976).
Mechanism of Action
Understanding the mechanism of action of Carminomycin II is crucial for its application in cancer treatment. It has been shown to selectively inhibit nucleic acid synthesis in the cells of microorganisms and malignant tumors, and it forms complexes with DNA. This interaction with DNA affects the melting temperature of DNA and inhibits the template activity of DNA in systems involving DNA-dependent RNA polymerase. Moreover, Carminomycin II inhibits repair in bacterial cells damaged by radiation and alkylating agents (Gause & Dudnik, 1976).
properties
CAS RN |
50935-05-2 |
---|---|
Product Name |
Carminomycin II |
Molecular Formula |
C33H41NO13 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
9-acetyl-7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H41NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-15,19,21-23,32,35-36,38,40,42-43H,8-12,34H2,1-4H3 |
InChI Key |
DNHXZQIEIKSDIK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Other CAS RN |
50935-06-3 78919-32-1 78919-33-2 |
synonyms |
Carminomicin Carminomycin Carminomycin I Carminomycin II Carminomycin III Carubicin Carubicin Hydrochloride Demethyldaunomycin Demethyldaunorubicin Hydrochloride, Carubicin Karminomicin Karminomycin NSC 180,024 NSC 180024 NSC-180,024 NSC-180024 NSC180,024 NSC180024 Rubeomycin A Rubeomycin A1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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